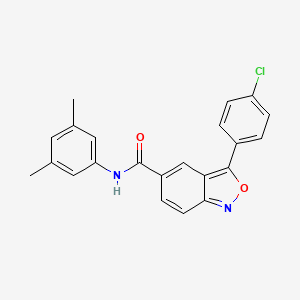
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring system, which is fused with a carboxamide group and substituted with chlorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under controlled temperatures to ensure regioselectivity.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazole derivative with an amine (e.g., 3,5-dimethylaniline) in the presence of coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Lewis acids (e.g., aluminum chloride), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., halogens, acyl chlorides).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-phenyl-2,1-benzoxazole-5-carboxamide
- 3-(4-methylphenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide
- 3-(4-bromophenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide
Uniqueness
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17ClN2O2 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-9-14(2)11-18(10-13)24-22(26)16-5-8-20-19(12-16)21(27-25-20)15-3-6-17(23)7-4-15/h3-12H,1-2H3,(H,24,26) |
InChI Key |
JEZLYBCFDTZBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11455683.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide](/img/structure/B11455687.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B11455698.png)
![1-(3,4-dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11455713.png)
![1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11455724.png)
![ethyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B11455726.png)
![4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11455729.png)
![N-(5-chloro-2-hydroxyphenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11455734.png)
![Methyl 4-carbamoyl-5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B11455740.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B11455742.png)
![Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11455748.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11455749.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11455750.png)
methyl}quinolin-8-ol](/img/structure/B11455757.png)
